molecular formula C12H15IO2 B8325373 4-(4-Iodo-1-butyl)phenylacetic acid

4-(4-Iodo-1-butyl)phenylacetic acid

Cat. No.: B8325373
M. Wt: 318.15 g/mol
InChI Key: XAHHRDPVLCWVFP-UHFFFAOYSA-N
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Description

4-(4-Iodo-1-butyl)phenylacetic acid is a halogenated derivative of phenylacetic acid, characterized by a butyl chain substituted with an iodine atom at the terminal (4th) carbon and a phenylacetic acid moiety. Its molecular formula is C₁₂H₁₅IO₂, with a calculated molecular weight of 318.07 g/mol.

Properties

Molecular Formula

C12H15IO2

Molecular Weight

318.15 g/mol

IUPAC Name

2-[4-(4-iodobutyl)phenyl]acetic acid

InChI

InChI=1S/C12H15IO2/c13-8-2-1-3-10-4-6-11(7-5-10)9-12(14)15/h4-7H,1-3,8-9H2,(H,14,15)

InChI Key

XAHHRDPVLCWVFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCI)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below highlights structural differences among 4-(4-Iodo-1-butyl)phenylacetic acid and related phenylacetic acid derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₁₂H₁₅IO₂ 318.07 Iodobutyl chain, carboxylic acid
4-Phenylbutyric acid (4-PBA) C₁₀H₁₂O₂ 164.20 Butyl chain, carboxylic acid
Phenylacetic acid C₈H₈O₂ 136.15 Carboxylic acid
Methyl (4-iodophenyl)acetate C₉H₉IO₂ 276.07 Iodophenyl group, methyl ester

Key Observations :

  • The iodine atom in the target compound and methyl (4-iodophenyl)acetate significantly increases molecular weight compared to non-halogenated analogs like phenylacetic acid.
  • The butyl chain in 4-PBA and the target compound introduces lipophilicity, which may enhance membrane permeability in biological systems .
Physicochemical Properties
Compound Density (g/cm³) Melting Point (°C)
This compound N/A N/A
4-Phenylbutyric acid N/A ~35–38 (literature)
Phenylacetic acid 1.08 76–78 (literature)
Methyl (4-iodophenyl)acetate 1.68 271.9

Analysis :

  • The high melting point of methyl (4-iodophenyl)acetate (271.9°C) reflects strong intermolecular forces due to the iodophenyl group and ester functionality .
  • The iodine substituent in the target compound likely increases density compared to 4-PBA and phenylacetic acid, though experimental data is unavailable.

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